Tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride is a chemical compound classified under the category of bicyclic amines. Its chemical structure consists of a tricyclic framework featuring an amine group, which contributes to its potential biological activity. The compound is recognized by its CAS number 59455-05-9 and has a molecular formula of CHClN, with a molecular weight of 187.71 g/mol .
Tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride is derived from tricyclic compounds that are often synthesized in laboratory settings for research purposes. It falls under the broader classification of organic compounds, specifically alicyclic amines, which are known for their diverse applications in medicinal chemistry and materials science .
The synthesis of tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride typically involves multi-step organic reactions. One common method includes the reduction of ketones or aldehydes to form the corresponding amines, followed by hydrochloric acid treatment to yield the hydrochloride salt form.
The molecular structure of tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride features a unique tricyclic arrangement that contributes to its chemical properties and reactivity.
Tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride can participate in various chemical reactions typical of amines:
These reactions are crucial for modifying the compound for specific applications in drug design and synthesis .
Tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride has potential applications in various scientific fields:
The synthesis of tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride relies on a meticulously designed sequence of organic transformations. A foundational approach involves the catalytic hydrogenation of dicyclopentadiene to form endo-tricyclo[5.2.1.0²,⁶]decane (TCD), followed by selective oxidation to yield tricyclo[5.2.1.0²,⁶]decan-8-one as the key intermediate [2] [4]. This ketone precursor serves as the substrate for reductive amination—a critical step that introduces the amine functionality. Industrial-scale production utilizes continuous-flow reactors for the oxidation step, achieving conversions exceeding 90% while minimizing byproducts like ring-opened aldehydes [4]. The ketone intermediate is commercially available with >95% purity, typically as a colorless liquid (specific gravity: 1.05, refractive index: 1.50) [2] [8].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Molecular Formula | Purity | Physical State |
---|---|---|---|---|
Tricyclo[5.2.1.0²,⁶]decan-8-one | 13380-94-4 | C₁₀H₁₄O | >95.0%(GC) | Colorless liquid |
N-methyltricyclo[5.2.1.0²,⁶]decan-8-amine hydrochloride | 14523-74-1 | C₁₁H₂₀ClN | Not specified | Crystalline solid |
Reductive amination of tricyclo[5.2.1.0²,⁶]decan-8-one employs heterogeneous catalysts to convert the carbonyl group to the primary amine. Nickel-based catalysts supported on magnesium oxide (Ni/MgO) demonstrate exceptional efficacy, achieving amine yields >85% under optimized conditions (temperature: 80–120°C, H₂ pressure: 30–50 bar) [4]. The catalyst’s high surface area (>150 m²/g) and acidic sites facilitate both imine formation and reduction. Alternative systems utilize platinum oxide or Raney nickel, but these require stringent control of reaction parameters to prevent over-reduction to hydrocarbon byproducts [4]. Recent innovations focus on bimetallic Pd-Ni catalysts, which enhance selectivity through electronic modulation, reducing dehalogenation side reactions during hydrochlorination [10].
Conversion of the free amine to its hydrochloride salt is critical for stability and crystallinity. The process involves proton transfer in anhydrous ethereal solvents, where hydrogen chloride gas is bubbled through a solution of the free amine [3]. Crystallization kinetics reveal that slow antisolvent addition (e.g., diethyl ether to ethanol solutions) yields high-purity crystals with defined morphology. The hydrochloride salt (molecular weight: 201.73 g/mol for N-methyl variant) exhibits enhanced water solubility due to ionic dissociation, with canonical SMILES representation "CNC1CC2CC1C3C2CCC3.Cl" . Mechanistic studies confirm that steric hindrance from the tricyclic framework does not impede protonation but influences crystal packing efficiency [3] [6].
The rigid [5.2.1.0²,⁶]decane skeleton inherently restricts conformational flexibility, yet stereoselectivity at the C8 position remains challenging. Racemic mixtures dominate industrial supplies, evidenced by suppliers listing "rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride" (CAS: 2503172-77-6) without optical resolution [9]. Asymmetric synthesis routes employ chiral auxiliaries during reductive amination, such as (R)-α-methylbenzylamine, but face limitations in enantiomeric excess (<70% ee) [7]. Computational modeling indicates that the bridgehead carbons (C2, C6) enforce a syn-facial orientation, directing nucleophiles to the exo face of the ketone intermediate—a phenomenon leveraged in enantioselective organocatalytic reductions [8] [9].
Scaling tricyclo[5.2.1.0²,⁶]decan-8-amine hydrochloride synthesis presents three primary challenges: catalyst deactivation, purification complexity, and supply chain logistics. Nickel catalysts require periodic regeneration due to sulfur poisoning, addressed via magnesium oxide supports that adsorb impurities [4]. Purification of the hydrophobic amine intermediate necessitates multiple recrystallizations, increasing production costs; modern plants employ countercurrent chromatography for >99% purity [6]. Supply chain data reveals global sourcing from specialized manufacturers (e.g., Changzhou Xinghui Chemical, Otsuka Chemical) with stringent quality control for pharmaceutical intermediates [6]. Innovations include continuous-flow reductive amination reactors that reduce processing time by 60% and solid-supported HCl scavengers for salt purification [10].
Table 2: Industrial Production Optimization Strategies
Challenge | Conventional Approach | Innovative Solution |
---|---|---|
Catalyst Lifetime | Batch regeneration every 5 cycles | Continuous fluidized-bed reactors with in situ reactivation |
Purification | Solvent-intensive recrystallization | Simulated moving bed (SMB) chromatography |
Environmental Impact | High organic solvent waste | Supercritical CO₂ extraction for hydrochloride isolation |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: